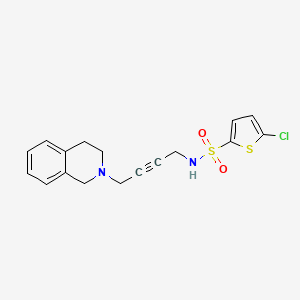![molecular formula C11H19N3O B2989680 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1042499-82-0](/img/structure/B2989680.png)
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound's molecular configuration includes a piperidine ring and an oxadiazole moiety, which contribute to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the oxadiazole ring followed by its attachment to the piperidine structure. One common method begins with the condensation of 2-methylpropyl hydrazine with ethyl oxalyl chloride to form the intermediate, which subsequently undergoes cyclization to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with piperidine under controlled conditions to obtain the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may be employed to enhance reaction efficiency and yield. Purification processes, including recrystallization and chromatography, are integral to ensuring the compound's purity for commercial applications.
化学反応の分析
Types of Reactions: 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to amines or other derivatives.
Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of reactive sites in the molecule.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, are meticulously controlled to favor the desired transformation.
Major Products:
科学的研究の応用
Chemistry: In chemistry, 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, which may elucidate new pathways for drug development and biochemical analysis.
Medicine: Medically, the compound's derivatives are explored for their pharmacological properties, including potential roles as therapeutic agents for various conditions. Studies often focus on their bioactivity, mechanism of action, and efficacy in preclinical and clinical settings.
Industry: Industrial applications may include the use of this compound as a precursor in the synthesis of agrochemicals, dyes, and other materials requiring specific chemical properties.
作用機序
The mechanism by which 4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects is typically studied at the molecular level, focusing on its interaction with specific targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, resulting in observable physiological effects.
類似化合物との比較
4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other compounds containing piperidine or oxadiazole moieties. Similar compounds include:
4-[3-(2-Propyl)-1,2,4-oxadiazol-5-yl]piperidine
4-[3-(2-Ethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine
By delving into the nuances of this compound, scientists can harness its properties for advancements in various scientific and industrial fields.
特性
IUPAC Name |
3-(2-methylpropyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)7-10-13-11(15-14-10)9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNJIVILDXMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2989599.png)


![8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)
![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)
![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)
![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)


![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)
